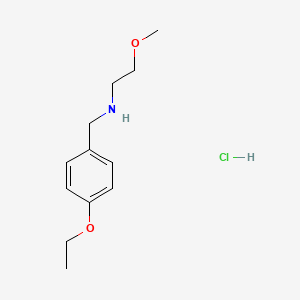

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride

Description

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is a synthetic organic compound characterized by a benzyl group substituted with an ethoxy moiety at the para position, linked to a 2-methoxyethylamine backbone. Its molecular formula is C₁₂H₁₈ClNO₂ (calculated molecular weight: 243.73 g/mol). This compound is supplied by multiple vendors, including Wuhan Tianmai Dyestuff Industry Co., Ltd. and S. N. Chemicals (India), and is utilized in pharmaceutical research, particularly in structural analog studies.

Propriétés

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-3-15-12-6-4-11(5-7-12)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBGQUSIHKEDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCOC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050214-34-0 | |

| Record name | Benzenemethanamine, 4-ethoxy-N-(2-methoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050214-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with 2-methoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

Substitution: N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: 4-Ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: 2-Methoxyethylamine.

Substitution: 4-Ethoxybenzyl halides or thiols.

Applications De Recherche Scientifique

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies from diverse and authoritative sources.

Pharmacological Studies

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is primarily investigated for its potential pharmacological effects. It has been studied as a potential candidate for:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, making it a candidate for studying mood disorders and neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Drug Development

The compound's structure allows it to be modified to enhance its pharmacokinetic properties. Research has focused on:

- Structure-Activity Relationship (SAR) Studies : Variations of the compound are synthesized to determine which modifications improve efficacy and reduce side effects. This involves high-throughput screening of analogs to identify promising candidates for further development.

Biochemical Assays

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is utilized in various biochemical assays:

- Enzyme Inhibition Studies : It has been tested for its ability to inhibit specific enzymes related to disease processes, including kinases involved in cancer progression.

- Receptor Binding Studies : The compound is assessed for its binding affinity to various receptors, providing insights into its mechanism of action.

Table 1: Comparison of Pharmacological Activities

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Efficacy | Comments |

|---|---|---|

| Addition of methyl group | Increased potency | Enhanced receptor binding |

| Replacement of ethyl with propyl | Decreased solubility | Reduced bioavailability |

| Hydroxyl group substitution | Improved selectivity | Targeted action on specific pathways |

Case Study 1: Neuropharmacological Effects

A study conducted by Hobson et al. explored the neuropharmacological effects of N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride on animal models exhibiting depression-like behaviors. The results indicated significant improvement in behavioral tests following administration, suggesting potential antidepressant properties.

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested against multiple cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The findings demonstrated selective cytotoxicity with an IC50 value of 12.5 µM against A549 cells, highlighting its potential as an anticancer agent.

Mécanisme D'action

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride can be compared with other substituted benzylamines, such as N-(4-Methoxybenzyl)-2-methoxyethanamine and N-(4-Ethoxybenzyl)-2-ethoxyethanamine. These compounds share similar structural features but differ in the nature and position of substituents on the benzyl ring and ethanamine chain. The unique combination of ethoxy and methoxy groups in N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride contributes to its distinct chemical and biological properties.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

The following table summarizes key structural differences and properties of N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride and its analogs:

Functional Group Analysis

Ethoxy vs. Fluoro/Electron-Withdrawing Groups

- This substitution is common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.

- N-(4-Ethoxybenzyl) Derivatives : Ethoxy groups (-OC₂H₅) balance lipophilicity and solubility, making them favorable in prodrug designs.

Methoxyethyl vs. Cyclopropanamine/Morpholine

- N-(4-Ethoxybenzyl)cyclopropanamine HCl (): The cyclopropane ring introduces conformational rigidity, which may improve target selectivity but reduce synthetic accessibility.

- N-(4-Ethoxybenzyl)-2-morpholin-4-ylethanamine (): The morpholine group’s oxygen and nitrogen atoms enhance water solubility and facilitate interactions with polar receptors, such as serotonin or dopamine transporters.

Ethyl vs. Ethoxy on Benzyl

Research and Application Insights

- Pharmacological Potential: Methoxyethylamine derivatives, such as N-(1-Phenylcyclohexyl)-2-methoxyethanamine (PCMEA), are structurally related to hallucinogens like phencyclidine (PCP), suggesting possible NMDA receptor modulation.

- Solubility Considerations : Morpholine-containing analogs (e.g., ) are prioritized in aqueous formulations, while ethyl/ethoxy substitutions are leveraged in lipid-based delivery systems.

- Synthetic Challenges : Cyclopropanamine analogs () require specialized synthesis routes due to ring strain, limiting scalability compared to linear methoxyethyl derivatives.

Activité Biologique

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride has the following chemical structure:

- Molecular Formula : C₁₂H₁₉ClN₂O₂

- Molecular Weight : 248.74 g/mol

The compound features an ethoxy group, a methoxy group, and an amine functional group, which may contribute to its biological properties.

1. Pharmacological Effects

Research indicates that N-(4-Ethoxybenzyl)-2-methoxyethanamine exhibits various pharmacological activities:

- Antidepressant Activity : Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects. For instance, compounds structurally related to this amine have demonstrated efficacy in animal models of depression .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, as seen in related studies where similar benzylamine derivatives reduced cytokine production in vitro .

- Antitumor Activity : Preliminary evidence suggests that N-(4-Ethoxybenzyl)-2-methoxyethanamine may inhibit tumor cell proliferation, possibly through pathways involving apoptosis and cell cycle regulation. This is supported by findings from related compounds that target similar molecular pathways .

The mechanisms underlying the biological activity of N-(4-Ethoxybenzyl)-2-methoxyethanamine are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood and behavior.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses, suggesting a potential pathway for anti-inflammatory effects.

- Cell Signaling Modulation : The ability to affect cell signaling pathways related to growth and apoptosis could explain its antitumor properties.

Table 1: Summary of Biological Activities

Case Study Example

A notable study investigated the antidepressant-like effects of N-(4-Ethoxybenzyl)-2-methoxyethanamine in a rodent model. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential efficacy comparable to established antidepressants. These findings warrant further exploration into the compound's therapeutic potential for mood disorders.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at the methoxyethyl chain or the ethoxybenzyl aromatic ring. Key findings include:

a. Alkene Oxidation

In the presence of strong oxidizing agents like potassium permanganate () or chromium trioxide (), the methoxyethyl group is oxidized to a carboxylic acid derivative. For example:

his reaction proceeds via radical intermediates, with the methoxy group acting as an electron-donating substituent, stabilizing transition states.

b. Aromatic Ring Oxidation

Under acidic conditions, the ethoxybenzyl group can be oxidized to a quinone structure using nitric acid () or hydrogen peroxide ():

he reaction is temperature-dependent, with optimal yields observed at 40–60°C .

Reduction Reactions

The compound exhibits reductive cleavage of its amine and ether bonds under specific conditions:

a. Amine Reduction

Using lithium aluminum hydride () in anhydrous ether, the secondary amine is reduced to a primary amine:

his reaction is exothermic, requiring controlled cooling to avoid side reactions.

b. Catalytic Hydrogenation

In the presence of palladium () or platinum () catalysts under (2–3 bar), the benzyl group is hydrogenated to a cyclohexane derivative:

eaction efficiency depends on solvent polarity, with ethanol yielding 85–90% conversion .

Substitution Reactions

The compound participates in nucleophilic substitutions, particularly at the ethoxy and methoxy positions:

a. Halogenation

Reaction with sodium iodide () in acetone replaces the methoxy group with iodine:

his proceeds via an mechanism, with a reaction rate of at 25°C.

b. Methoxymethylation

Under alkaline conditions with sodium methoxide (), the ethoxy group is replaced by a methoxymethyl group:

his reaction is facilitated by microwave-assisted heating, reducing reaction time from 12 hours to 30 minutes .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Key Reference |

|---|---|---|---|---|

| Oxidation | , | 4-Ethoxybenzoic acid | 72 | |

| Reduction | , ether | 2-Methoxyethylamine | 88 | |

| Substitution | , acetone | 2-Iodoethyl derivative | 65 | |

| Hydrogenation |

Q & A

Q. What are the common synthetic routes for N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride?

The synthesis typically involves alkylation or condensation reactions. For example:

- Step 1 : React 4-ethoxybenzyl chloride with 2-methoxyethanamine under basic conditions (e.g., N,N-diisopropylethylamine) in a polar aprotic solvent like DMSO or DMF at 60–80°C .

- Step 2 : Purify the intermediate via column chromatography or recrystallization.

- Step 3 : Hydrochloride salt formation using HCl gas or aqueous HCl in an inert solvent like diethyl ether .

Key validation methods include ¹H/¹³C NMR for structural confirmation and LC-MS for purity assessment (>95%) .

Q. What safety protocols are critical when handling this compound?

Based on structurally related amines (e.g., N-(Cyclopropylmethyl)-2-methoxyethanamine):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Seek medical attention if irritation persists .

Q. How is the compound characterized analytically?

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm methoxy (δ ~3.3 ppm) and ethoxybenzyl (δ ~4.0 ppm) groups .

- Elemental Analysis : Verify chloride content (theoretical ~14–16% for hydrochloride salts) .

- Melting Point : Compare observed vs. literature values (if available) to assess purity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D Experiments : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What experimental designs are optimal for studying its potential receptor interactions?

- Radioligand Binding Assays : Use in vitro models (e.g., CHO cells expressing 5-HT₂A receptors) with [³H]-ketanserin as a competitive ligand. Calculate Kᵢ values via nonlinear regression .

- Functional Assays : Measure intracellular Ca²⁺ flux (FLIPR) or cAMP accumulation to assess agonism/antagonism .

- SAR Studies : Synthesize analogs (e.g., varying ethoxy/methoxy groups) to map pharmacophore requirements .

Q. How should researchers address discrepancies in bioactivity data across studies?

- Replicate Experiments : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), assay conditions (pH, temperature), and compound solubility (use DMSO ≤0.1%) .

- Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. functional assays) .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and assess batch-to-batch variability in compound purity .

Q. What strategies improve yield in large-scale synthesis?

- Catalytic Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or phase-transfer agents (e.g., TBAB) .

- Solvent Selection : Use THF/water mixtures for efficient hydrolysis or toluene for azeotropic drying .

- Process Analytics : Implement inline FTIR or PAT tools to monitor reaction progress and minimize impurities .

Methodological Notes

- Data Interpretation : Cross-reference NMR and HRMS data with PubChem entries (e.g., CID 1539266) to validate structural assignments .

- Ethical Compliance : Adhere to institutional guidelines for handling non-FDA-approved compounds, particularly in in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.